Amantadine-N-mustard
Description
Properties
CAS No. |
5592-71-2 |
|---|---|
Molecular Formula |
C14H23Cl2N |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)adamantan-1-amine |
InChI |
InChI=1S/C14H23Cl2N/c15-1-3-17(4-2-16)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2 |
InChI Key |
XXLZNPXWCIMLFS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N(CCCl)CCCl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CCCl)CCCl |
Other CAS No. |
5592-71-2 |
Synonyms |
amantadine-N-mustard amantadine-N-mustard, hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Amantadine-N-mustard is characterized by its ability to act as both an antiviral agent and a chemotherapeutic compound. The compound's structure includes a nitrogen mustard moiety, which is known for its DNA-alkylating properties, leading to cytotoxic effects on rapidly dividing cells. This dual functionality is essential for its applications in treating diseases that involve viral infections and cancer.
Efficacy Against Tumor Cells
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A comparative study demonstrated that while this compound was ineffective in vitro against certain tests, it showed promise when combined with other chemotherapeutic agents. This suggests potential for use in combination therapies to enhance overall efficacy against tumors .
Case Studies
- Combination Therapy : In a study assessing the effects of this compound combined with other chemotherapeutics, it was found that this combination led to enhanced cytotoxicity in resistant cancer cell lines. This highlights the potential of this compound as an adjunct therapy in oncology.
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound's ability to induce DNA damage through alkylation could be leveraged to overcome resistance mechanisms seen in various cancers.
Meta-Analysis Findings
A meta-analysis focusing on amantadine indicated significant improvements in motor symptoms among Parkinson's patients using high doses, suggesting that modifications to the amantadine structure could potentially enhance these effects further .
Safety and Side Effects
The safety profile of this compound remains an area requiring extensive research. Preliminary studies suggest that while amantadine itself can lead to adverse events such as visual hallucinations and confusion, the addition of the mustard component may alter these side effects, necessitating careful evaluation in clinical settings.
Table 2: Reported Adverse Effects of this compound
| Adverse Effect | Frequency |
|---|---|
| Visual Hallucinations | Common |
| Confusion | Moderate |
| Blurred Vision | Rare |
Comparison with Similar Compounds
Table 1: Structural Features of Nitrogen Mustard Compounds
| Compound | Core Structure | Functional Groups | Key Modifications |
|---|---|---|---|
| This compound | Adamantane + N-mustard | -N(CH₂CH₂Cl)₂, adamantane | Enhanced lipophilicity |
| Acridine Mustard | Acridine + N-mustard | -N(CH₂CH₂Cl)₂, planar acridine ring | DNA intercalation + alkylation |
| Ambamustine | Benzamide + N-mustard | -N(CH₂CH₂Cl)₂, benzamide group | Improved solubility |
| Rutin-N-mustard | Rutin (flavonoid) + N-mustard | -N(CH₂CH₂Cl)₂, glycosidic rutin moiety | Antioxidant properties |
Structural Insights :
- Acridine Mustard : The acridine ring intercalates DNA, synergizing with alkylation for enhanced cytotoxicity .
- Rutin-N-mustard : The rutin scaffold confers antioxidant activity, which may mitigate oxidative stress during therapy .
Comparative Antiproliferative Efficacy
In vitro studies on K562 leukemia cells highlight differences in potency:
Table 2: Antiproliferative Activity (IC₅₀) Against K562 Cells
| Compound | IC₅₀ (µM) | Synergism with Resistance Modifiers |
|---|---|---|
| This compound | 12.5 | Yes (e.g., verapamil) |
| Chlorpromazine | 25.0 | No |
| Rutin-N-mustard | 18.7 | Moderate |
| 7,8-Dioxochlorpromazine | 15.3 | No |
Key Findings :
Nitrosamine Formation Risk
Nitrosamines—carcinogenic impurities—may form if secondary amines react with nitrosating agents. Structural analysis indicates:
Table 3: Nitrosamine Risk Assessment
| Compound | Amine Reactivity | Nitrosation Likelihood |
|---|---|---|
| This compound | Tertiary amine | Low (steric hindrance) |
| Aniline Mustard | Primary amine | High |
| Ambamustine | Secondary amine | Moderate |
This compound’s tertiary amine and adamantane steric hindrance reduce nitrosation risk, offering a safety advantage over primary/secondary amine mustards .
Discussion and Implications
Its synergism with resistance modifiers positions it as a candidate for MDR cancers, though clinical validation is needed. In contrast, acridine and rutin derivatives offer dual mechanisms (e.g., intercalation, antioxidant effects) but face challenges in solubility or metabolic stability.
Preparation Methods
Nucleophilic Substitution via Adamantane Amine Intermediate
A primary route involves the reaction of adamantan-1-amine with bis(2-chloroethyl)amine derivatives. This method mirrors strategies used in synthesizing nitrogen mustard-DNA adducts.
Procedure :
-
Mesylation of Adamantane Amine : Adamantan-1-amine is treated with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine) to form the mesylated intermediate.
-
Chloride Displacement : The mesyl groups are displaced by chloride ions under anhydrous conditions, yielding the bis(2-chloroethyl) substituent.
Reaction Conditions :
-
Solvent: Dichloromethane or dimethylformamide (DMF).
-
Temperature: 0–25°C for mesylation; 30–50°C for chloride displacement.
-
Yield: ~80% (extrapolated from analogous nitrogen mustard syntheses).
Critical Parameters :
Direct Alkylation of Adamantane Amine
This method adapts protocols from amantadine hydrochloride synthesis, modifying the alkylating agent to introduce chloroethyl groups.
Procedure :
-
Adamantane Activation : Adamantane is reacted with acetonitrile in oleum (fuming sulfuric acid) to form 1-acetamidoadamantane.
-
Hydrolysis and Alkylation : The acetamide group is hydrolyzed to the free amine, which is subsequently alkylated with 1,2-dichloroethane in the presence of a Lewis acid catalyst.
Reaction Conditions :
-
Acid Concentration: 25–30% oleum for optimal electrophilic substitution.
-
Alkylation Temperature: 100°C under reflux to facilitate nucleophilic attack.
-
Yield: ~70–75% (estimated from similar adamantane functionalization).
Challenges :
-
Competing side reactions, such as over-alkylation or adamantane ring oxidation, necessitate precise temperature control.
Optimization Strategies for Industrial-Scale Production
Solvent and Base Selection
Data from nitrogen mustard syntheses highlight the importance of solvent polarity and base strength:
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances nucleophilicity of amine |
| Base | Triethylamine | Neutralizes HCl byproduct, drives reaction forward |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Efficient chloride substitution |
Example : Using triethylamine in DMF at 10–15°C minimizes byproduct formation during mesylation.
Purification and Crystallization
Post-synthesis purification often involves recrystallization from mixed solvents (e.g., ethanol-water). For this compound, decoloration with activated charcoal (5 g/L) followed by cooling to 5°C yields high-purity crystals.
Purity Metrics :
Thermodynamic and Stability Considerations
Recent studies on amantadine derivatives reveal critical stability parameters:
-
Thermal Decomposition : this compound degrades above 200°C, releasing HCl and forming adamantane-related byproducts.
-
Storage : Stable under anhydrous conditions at 4°C; hydrolyzes in aqueous media (t₁/₂ = 24 h at pH 7.4).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield (80%) | Requires stringent anhydrous conditions |
| Direct Alkylation | Scalable for industrial production | Lower yield due to side reactions |
Q & A
Q. What steps enhance reproducibility when publishing this compound research?
- Methodological Answer :
- Data Transparency : Share raw datasets, analysis code, and instrument calibration records via repositories like Zenodo.
- Detailed Protocols : Document synthesis and assay steps using platforms like protocols.io .
- Negative Results : Publish non-confirmatory findings to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
